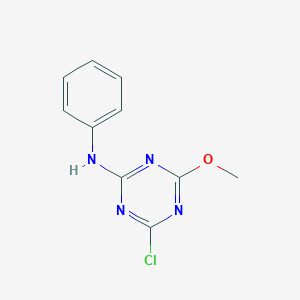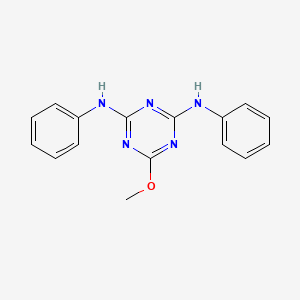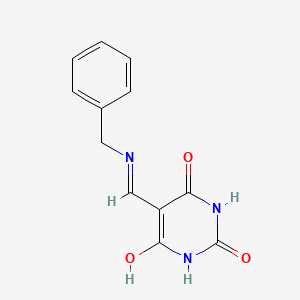![molecular formula C23H24N2O4 B3825296 [2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate](/img/structure/B3825296.png)
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate
Overview
Description
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylcarbamate group and a phenoxyacetyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate typically involves multiple steps. One common method includes the reaction of 2-methyl-2-[(2-phenoxyacetyl)amino]propanol with N-naphthalen-1-ylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyacetyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of drug design studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-[(2-phenoxyacetyl)amino]benzamide
- Methyl 2-[(phenoxyacetyl)amino]benzoate
- 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate
Uniqueness
What sets [2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-23(2,25-21(26)15-28-18-11-4-3-5-12-18)16-29-22(27)24-20-14-8-10-17-9-6-7-13-19(17)20/h3-14H,15-16H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSTHQEHODKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825234.png)
![N-(2-methylphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825238.png)
![N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide](/img/structure/B3825247.png)

![2-methyl-4-{5-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]-2-thienyl}but-3-yn-2-ol](/img/structure/B3825263.png)
![5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione](/img/structure/B3825275.png)
![(5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3825282.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (3-chlorophenyl)carbamate](/img/structure/B3825288.png)
![[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(4-chlorophenyl)carbamate](/img/structure/B3825290.png)
![1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate](/img/structure/B3825299.png)
![ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate](/img/structure/B3825313.png)
![9-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B3825321.png)
